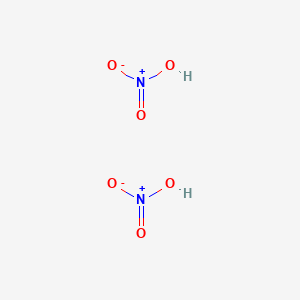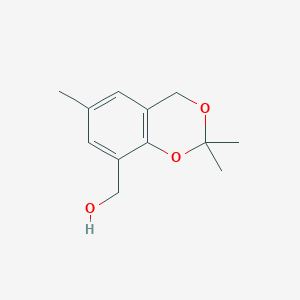
4H-1,3-Benzodioxin-8-methanol, 2,2,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Benzodioxin-8-methanol, 2,2,6-trimethyl- is an organic compound belonging to the class of benzodioxins. This compound is characterized by a benzodioxin ring structure with a methanol group and three methyl groups attached. Benzodioxins are known for their diverse applications in medicinal, agricultural, and synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-8-methanol, 2,2,6-trimethyl- typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . This method allows for the formation of the benzodioxin ring structure with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, catalyst recycling and solvent recovery are crucial for cost-effective and environmentally friendly production.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3-Benzodioxin-8-methanol, 2,2,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzodioxin ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and substituted benzodioxin derivatives. These products have significant applications in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Benzodioxin-8-methanol, 2,2,6-trimethyl- has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals, such as insecticides and fungicides.
Wirkmechanismus
The mechanism of action of 4H-1,3-Benzodioxin-8-methanol, 2,2,6-trimethyl- involves its interaction with specific molecular targets. The benzodioxin ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxane: Another benzodioxin derivative with similar structural features but different functional groups.
4H-1,3-Benzodioxin-4-one: A compound with a ketone group instead of a methanol group.
5-(2,2-Dimethyl-4H-1,3-benzodioxin)methanol: A closely related compound with similar synthetic routes and applications.
Uniqueness
4H-1,3-Benzodioxin-8-methanol, 2,2,6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
140875-58-7 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
(2,2,6-trimethyl-4H-1,3-benzodioxin-8-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-8-4-9(6-13)11-10(5-8)7-14-12(2,3)15-11/h4-5,13H,6-7H2,1-3H3 |
InChI-Schlüssel |
LTESAUAQOMBICV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)CO)OC(OC2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


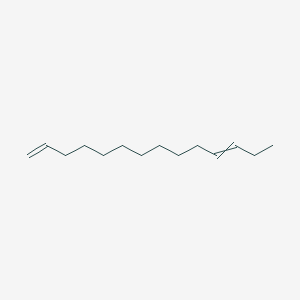
![{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene](/img/structure/B14265019.png)

![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)
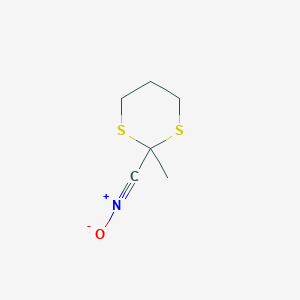

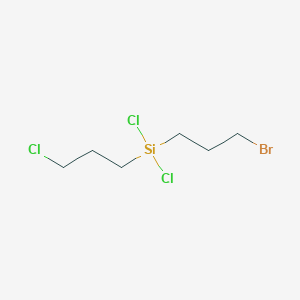
![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
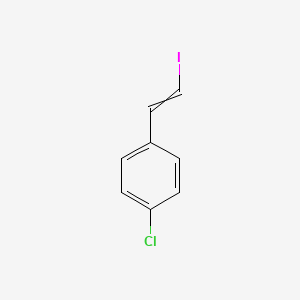
![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)
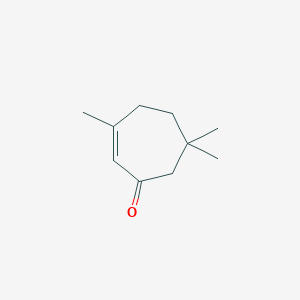
![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)
